molecular formula C7H4Cl2FNO2 B145577 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid CAS No. 132195-42-7

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid

Cat. No. B145577
M. Wt: 224.01 g/mol
InChI Key: CACZOIOUVVFGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05585491

Procedure details

To a solution of 0.516 moles of lithiodiisopropyl amine in 390 mL hexane and 200 mL tetrahydrofuran, cooled to -70° C., was added dropwise a solution of 40 g (0.229 moles) 2,6-dichloro-5-fluoronicotinic acid in 600 mL tetrahydrofuran, over a 1-hour period. The reaction mixture was stirred at -70° C. for 1 hour, then warmed to -60° C. for 1.5 hours at which time a light colored precipitate formed. The slurry was briefly warmed to -50° C., then recooled to -70° C., at which point a solution of 84 mL (1.34 moles) methyl iodide in 90 mL tetrahydrofuran was added dropwise. After the addition was complete, the reaction mixture was allowed to slowly warm to -20° C. over approximately 1 hour. The solution was acidified with dilute HCl pH 1-2 diluted with diethyl ether and allowed to warm to room temperature. The aqueous layer was extracted twice with ether. The combined ether washes were washed with H2O, dried with MgSO4, and evaporated in vacuo to yield a crude solid. The crude material was recrystallized from toluene to yield 31.7 g of the title compound.
Quantity
0.516 mol
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
84 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li]N(C(C)C)[CH:3](C)C.[Cl:9][C:10]1[N:18]=[C:17]([Cl:19])[C:16]([F:20])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].CI.Cl>CCCCCC.O1CCCC1.C(OCC)C>[Cl:9][C:10]1[N:18]=[C:17]([Cl:19])[C:16]([F:20])=[C:15]([CH3:3])[C:11]=1[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
0.516 mol
Type
reactant
Smiles
[Li]N(C(C)C)C(C)C
Name
Quantity
390 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=N1)Cl)F
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
84 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at -70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over a 1-hour period
TEMPERATURE
Type
TEMPERATURE
Details
warmed to -60° C. for 1.5 hours at which time a light colored precipitate
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was briefly warmed to -50° C.
CUSTOM
Type
CUSTOM
Details
recooled to -70° C., at which point
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to -20° C. over approximately 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ether
WASH
Type
WASH
Details
The combined ether washes were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude solid
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized from toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=C(C(=N1)Cl)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.7 g
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.